molecular formula C25H17N B2805452 9,9'-Spirobi[fluoren]-2-amine CAS No. 118951-68-1

9,9'-Spirobi[fluoren]-2-amine

Cat. No.: B2805452
CAS No.: 118951-68-1
M. Wt: 331.418
InChI Key: UCFDALUXSMNRHK-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluoren]-2-amine is an organic compound with a unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its stability and is widely used in organic electronics due to its excellent thermal and photophysical properties .

Mechanism of Action

Target of Action

The primary target of 9,9’-Spirobi[fluoren]-2-amine is the electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It serves as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection .

Mode of Action

9,9’-Spirobi[fluoren]-2-amine interacts with its targets by enabling the smooth flow of electrons in the device . In OLEDs, it facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .

Biochemical Pathways

The compound affects the electron transport pathway in OLEDs and OPV devices. By serving as an electron transport or electron-blocking material, it assists in efficient charge extraction and collection . This results in downstream effects such as improved device performance and efficiency.

Result of Action

The action of 9,9’-Spirobi[fluoren]-2-amine results in improved performance of OLEDs and OPV devices. For instance, it has been used in the development of a blue thermally activated delayed fluorescence (TADF) emitter for blue OLEDs, leading to high-efficiency devices .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-2-amine are influenced by environmental factors such as the presence of other materials in the device and the operating conditions. For example, its performance can be enhanced when used in combination with other materials, such as N-phenyl-1-naphthylamine (PNA)/spiro [fluorene-9,9’-xanthene] (SFX) hybrid materials .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a robust structure and two perpendicularly arranged π systems . This suggests that it could interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Cellular Effects

It has been used in the fabrication of organic solar cells, suggesting that it may influence cell function

Molecular Mechanism

It is known to be used in the synthesis of spirobifluorene based conjugated microporous polymers , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluoren]-2-amine typically involves the reaction of 2-amino-9,9’-spirobifluorene with various reagents. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, a mixture of 2-amino-9,9’-spirobifluorene, a suitable aryl halide, and a palladium catalyst in the presence of a base such as potassium carbonate is heated under reflux conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 9,9’-Spirobi[fluoren]-2-amine may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluoren]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9’-Spirobi[fluoren]-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Spirobi[fluoren]-2-amine is unique due to its amine functional group, which allows for further functionalization and modification. This makes it a versatile building block for various applications in organic electronics and materials science .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDALUXSMNRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118951-68-1
Record name 9,9'-Spirobi[9H-fluoren]-2-amine
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